3-Amino-N-ethyl-5-(1H-pyrazol-4-yl)benzamide
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Overview
Description
3-Amino-N-ethyl-5-(1H-pyrazol-4-yl)benzamide is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial processes. The presence of both amino and pyrazole groups in the molecule makes it a valuable scaffold for the development of new therapeutic agents and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-ethyl-5-(1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Introduction of the Amino Group: The amino group can be introduced by reacting the pyrazole derivative with an appropriate amine, such as ethylamine, under basic conditions.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the aminopyrazole with benzoyl chloride in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-ethyl-5-(1H-pyrazol-4-yl)benzamide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, electrophiles
Major Products Formed
Oxidation: Oxidized derivatives
Reduction: Reduced derivatives
Substitution: Substituted derivatives
Scientific Research Applications
3-Amino-N-ethyl-5-(1H-pyrazol-4-yl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new therapeutic agents targeting various diseases such as cancer, inflammation, and bacterial infections.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Material Science: The compound is used in the development of functional materials such as liquid crystals, UV stabilizers, and polymer additives.
Biological Research: It is used in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Amino-N-ethyl-5-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as kinases and cyclooxygenases (COX), which play crucial roles in various biological processes . By binding to these enzymes, the compound can modulate their activity and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-N-ethyl-5-(1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-ethyl group and the benzamide moiety differentiates it from other aminopyrazoles and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C12H14N4O |
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Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-amino-N-ethyl-5-(1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C12H14N4O/c1-2-14-12(17)9-3-8(4-11(13)5-9)10-6-15-16-7-10/h3-7H,2,13H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
UIIDFTXREFDAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)C2=CNN=C2)N |
Origin of Product |
United States |
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